Cas no 6972-04-9 (N,N’-S-Trimethylisothiouronium Iodide)

N,N’-S-Trimethylisothiouronium Iodide 化学的及び物理的性質
名前と識別子
-
- N,N’-S-Trimethylisothiouronium Iodide
- 2,3,3-TriMethyl-2-thio-pseudourea Monohydriodide
- N,N,S-TriMethylthiopseudourea Hydriodide
- N,N-DiMethyl-carbaMiMidothioic Acid Methyl Ester Monohydriodide
- N,N’-S-TRIMETHYLISOTHIOURONIUM IODIDE,WHITE TO OFF-WHITE SOLID
- FT-0675626
- N,N,S-trimethylisothiourea hydriodide
- N,N-dimethyl-S-methylisothiourea hydroiodide
- N,N'-S-Trimethylisothiouronium Iodide
- NSC67242
- S,N,N-Trimethyl-isothioharnstoff
- S,N,N-trimethylisothiourea hydroiodide
- 6972-04-9
- CS-0238888
- methyl N,N-dimethylcarbamimidothioate;hydroiodide
- Methyl N,N-dimethylcarbamimidothioate--hydrogen iodide (1/1)
- NSC-67242
- AT35151
- N,N-dimethyl(methylsulfanyl)methanimidamide hydroiodide
- N,N inverted exclamation mark -S-Trimethylisothiouronium Iodide
- SCHEMBL8539252
- Methyl dimethylcarbamimidothioate hydroiodide
- EN300-201677
- DTXSID90509254
- PFJMWGUDKKPHFR-UHFFFAOYSA-N
- DS-002074
- N,N-DIMETHYL-1-METHYLSULFANYL-METHANIMIDAMIDE
-
- MDL: MFCD25973871
- インチ: InChI=1S/C4H10N2S.HI/c1-6(2)4(5)7-3;/h5H,1-3H3;1H
- InChIKey: PFJMWGUDKKPHFR-UHFFFAOYSA-N
- ほほえんだ: CN(C)C(=N)SC.I
計算された属性
- せいみつぶんしりょう: 118.0566
- どういたいしつりょう: 245.969
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 70.1
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.4A^2
じっけんとくせい
- 密度みつど: 1.01
- ゆうかいてん: 87-88°C
- ふってん: 130.8°C at 760 mmHg
- フラッシュポイント: 32.9°C
- 屈折率: 1.5
- PSA: 27.09
- LogP: 1.94370
N,N’-S-Trimethylisothiouronium Iodide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309558-2.5g |
n,n-Dimethyl(methylsulfanyl)methanimidamide hydroiodide |
6972-04-9 | 98% | 2.5g |
¥10997 | 2023-04-13 | |
SHENG KE LU SI SHENG WU JI SHU | sc-219296-100 mg |
N,N'-S-Trimethylisothiouronium Iodide, |
6972-04-9 | 100MG |
¥2,256.00 | 2023-07-10 | ||
Enamine | EN300-201677-2.5g |
N,N-dimethyl(methylsulfanyl)methanimidamide hydroiodide |
6972-04-9 | 95% | 2.5g |
$1260.0 | 2023-09-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309558-250mg |
n,n-Dimethyl(methylsulfanyl)methanimidamide hydroiodide |
6972-04-9 | 98% | 250mg |
¥2096 | 2023-04-13 | |
Enamine | EN300-201677-1g |
N,N-dimethyl(methylsulfanyl)methanimidamide hydroiodide |
6972-04-9 | 95% | 1g |
$642.0 | 2023-09-16 | |
1PlusChem | 1P00FDVT-250mg |
N,N’-S-Trimethylisothiouronium Iodide |
6972-04-9 | 95% | 250mg |
$98.00 | 2025-02-27 | |
Aaron | AR00FE45-500mg |
N,N’-S-Trimethylisothiouronium Iodide |
6972-04-9 | 95% | 500mg |
$98.00 | 2025-01-24 | |
A2B Chem LLC | AH17033-500mg |
N,N’-S-Trimethylisothiouronium Iodide |
6972-04-9 | 95% | 500mg |
$563.00 | 2023-12-30 | |
A2B Chem LLC | AH17033-2.5g |
N,N’-S-Trimethylisothiouronium Iodide |
6972-04-9 | 95% | 2.5g |
$1362.00 | 2023-12-30 | |
1PlusChem | 1P00FDVT-2.5g |
N,N’-S-Trimethylisothiouronium Iodide |
6972-04-9 | 95% | 2.5g |
$225.00 | 2025-02-27 |
N,N’-S-Trimethylisothiouronium Iodide 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
N,N’-S-Trimethylisothiouronium Iodideに関する追加情報
N,N’-S-Trimethylisothiouronium Iodide (CAS No. 6972-04-9): A Comprehensive Overview
N,N’-S-Trimethylisothiouronium Iodide, also known by its CAS number 6972-04-9, is a chemical compound that has garnered significant attention in various scientific and industrial applications. This compound, with the molecular formula C5H14N2S.I, belongs to the class of thiourea derivatives and is widely recognized for its unique chemical properties and versatile applications. Recent advancements in synthetic chemistry have further highlighted its potential in fields such as catalysis, material science, and pharmaceuticals.
The structure of N,N’-S-Trimethylisothiouronium Iodide consists of a central sulfur atom bonded to two methyl groups and two nitrogen atoms, each of which is further substituted with a methyl group. This arrangement imparts the compound with a distinctive ability to act as a bifunctional ligand in coordination chemistry. Recent studies have demonstrated its effectiveness as a catalyst in asymmetric synthesis, particularly in the formation of chiral centers in organic molecules. Its ability to stabilize transition metal complexes has made it a valuable tool in green chemistry practices.
In terms of physical properties, N,N’-S-Trimethylisothiouronium Iodide exists as a white crystalline solid under standard conditions. It is soluble in polar solvents such as water and ethanol, which facilitates its use in various solution-based reactions. The compound exhibits thermal stability up to 250°C, making it suitable for high-temperature applications. Recent research has explored its thermal decomposition pathways, revealing the formation of stable by-products that are environmentally benign.
The synthesis of N,N’-S-Trimethylisothiouronium Iodide typically involves the reaction of thiourea derivatives with alkylating agents in the presence of an iodide source. This method ensures high yield and purity, which are critical for its application in sensitive chemical processes. Innovations in catalytic methods have further optimized the synthesis pathway, reducing production costs and enhancing scalability.
N,N’-S-Trimethylisothiouronium Iodide finds extensive use in the pharmaceutical industry as an intermediate in drug synthesis. Its ability to form stable complexes with metal ions has been leveraged in the development of novel drug delivery systems. Recent studies have highlighted its role in enhancing the bioavailability of certain therapeutic agents by forming lipid-soluble complexes.
In material science, this compound serves as a precursor for the synthesis of advanced materials such as metallopolymers and coordination polymers. Its unique coordination properties enable the creation of materials with tailored mechanical and electronic properties. For instance, recent research has demonstrated its use in fabricating porous materials for gas storage applications.
The environmental impact of N,N’-S-Trimethylisothiouronium Iodide has also been a focus of recent studies. Research indicates that it biodegrades efficiently under aerobic conditions, minimizing its ecological footprint. Its application in green chemical processes aligns with global sustainability goals, making it a preferred choice over traditional chemical reagents.
In conclusion, N,N’-S-Trimethylisothiouronium Iodide (CAS No. 6972-04-9) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthetic and applied chemistry, position it as a key player in future innovations. As research continues to uncover new potentials, this compound is poised to make significant contributions to both academic and industrial sectors.
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